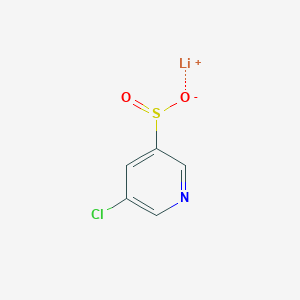

Lithium(1+) ion 5-chloropyridine-3-sulfinate

Description

Lithium(1+) ion 5-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3ClLiNO2S and a molecular weight of 183.54 g/mol . This compound is known for its unique structural properties, which include a lithium ion coordinated to a 5-chloropyridine-3-sulfinate moiety. It is used in various chemical and industrial applications due to its reactivity and stability.

Properties

IUPAC Name |

lithium;5-chloropyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.Li/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJCBIIWZFHZHZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C=NC=C1Cl)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-chloropyridine-3-sulfinate typically involves the reaction of 5-chloropyridine-3-sulfonic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the sulfonic acid to the sulfinate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate under oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinate group yields the corresponding sulfonate, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Lithium(1+) ion 5-chloropyridine-3-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and other proteins, while the 5-chloropyridine-3-sulfinate moiety can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- Lithium(1+) ion 6-chloropyridine-3-sulfinate

- Lithium(1+) ion 3-chloropyridine-2-sulfinate

- Lithium(1+) ion 4-chloropyridine-3-sulfinate

Uniqueness

Lithium(1+) ion 5-chloropyridine-3-sulfinate is unique due to the specific positioning of the chlorine and sulfinate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Biological Activity

Lithium(1+) ion 5-chloropyridine-3-sulfinate (CAS Number: 2172064-16-1) is a compound of increasing interest in the fields of medicinal and organic chemistry. Its unique structure, featuring a lithium ion coordinated to a 5-chloropyridine-3-sulfinate moiety, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 183.53 g/mol

- Chemical Structure : The compound consists of a lithium ion and a 5-chloropyridine ring substituted with a sulfinyl group at the 3-position.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

- Ion Channel Modulation : Lithium ions can influence the activity of voltage-dependent sodium channels. Studies have shown that lithium can substitute for sodium in certain cellular environments, affecting action potential generation and neurotransmitter release .

- Enzyme Interaction : The lithium ion is known to modulate the activity of several enzymes involved in signal transduction pathways. This modulation can lead to altered cellular responses, particularly in neuronal cells .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

- Pharmacological Characterization :

- Electrophysiological Studies :

-

Organic Synthesis Applications :

- This compound is utilized as a reagent in organic synthesis, particularly for forming sulfonate esters and other derivatives, which may have implications for drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Lithium(1+) ion 6-chloropyridine-3-sulfinate | Similar pyridine structure | Potentially similar neuroprotective effects |

| Lithium(1+) ion 3-chloropyridine-2-sulfinate | Different chlorine position | Explored for enzyme modulation |

Q & A

Q. What are the optimal synthetic routes for Lithium(1+) ion 5-chloropyridine-3-sulfinate, and how can its purity and structural integrity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfination of 5-chloropyridine derivatives. A validated protocol includes:

- Step 1 : Reacting 5-chloro-3-pyridinesulfonic acid with lithium hydroxide under anhydrous conditions.

- Step 2 : Purification via recrystallization in ethanol/water mixtures.

- Characterization :

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F if applicable) to confirm substituent positions .

- Mass Spectrometry (MS) for molecular ion verification (e.g., ESI-MS to detect [M-Li]⁻ ions).

- X-ray Diffraction (XRD) for crystal structure elucidation (if single crystals are obtainable) .

- Elemental Analysis to confirm stoichiometry (±0.3% tolerance).

Note: Include full experimental details in the Supporting Information to ensure reproducibility .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in chloropyridine-sulfinate complexes?

Methodological Answer:

- ¹H NMR : Compare coupling patterns and chemical shifts of aromatic protons. For example, 3-sulfinate vs. 2-sulfinate isomers show distinct splitting due to adjacent substituents .

- Infrared (IR) Spectroscopy : Sulfinate S=O stretches (~1050–1150 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) vary with substitution .

- HPLC-MS : Use reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to separate isomers; retention times differ by ~1–2 minutes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Step 1 : Optimize the geometry using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level.

- Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfinate group typically acts as a leaving group, while the chlorine atom influences electron density on the pyridine ring .

- Step 3 : Simulate reaction pathways (e.g., with Pd catalysts) using transition-state modeling. Compare activation energies for competing pathways (e.g., C-S vs. C-Cl bond cleavage) .

Data Example:

| Reaction Pathway | Activation Energy (kJ/mol) |

|---|---|

| C-S Bond Cleavage | 85.3 ± 2.1 |

| C-Cl Bond Cleavage | 112.7 ± 3.4 |

Q. How should researchers address contradictions in thermochemical data (e.g., ΔrH°) obtained via different experimental methods?

Methodological Answer: Discrepancies often arise from technique-specific limitations:

- Ion Mobility (IMob) vs. Collision-Induced Dissociation (CID) :

- IMob measures binding energies in low-energy regimes (e.g., ΔrH° = 38–68 kJ/mol for Li⁺-ligand clusters), while CID may overestimate values due to kinetic shifts .

- Resolution Strategy : Cross-validate using ab initio calculations (e.g., CCSD(T)) and calibrate instruments with reference compounds (e.g., Li⁺-benzene complexes) .

Example Table:

| Method | ΔrH° (kJ/mol) | Uncertainty | Reference |

|---|---|---|---|

| IMob | 38.0 | ±2.5 | |

| CID | 130.0 | ±4.0 | |

| DFT (B3LYP) | 42.3 | ±1.8 |

Q. What strategies can resolve conflicting crystallographic data for lithium-sulfinate complexes?

Methodological Answer:

- Multi-Temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths (e.g., Li-O vs. Li-N coordination) .

- High-Resolution Powder Diffraction : Resolve phase purity issues if single crystals are unavailable.

- Solid-State NMR : Use ⁷Li and ¹³C CP/MAS NMR to probe local coordination environments and compare with XRD results .

Q. How does the electronic structure of 5-chloropyridine-3-sulfinate influence its electrochemical behavior in lithium-ion systems?

Methodological Answer:

- Cyclic Voltammetry (CV) : Scan at 50 mV/s in acetonitrile with 0.1 M TBAPF₆. The sulfinate group reduces at ~-1.2 V vs. Ag/AgCl, while the chloro substituent shifts oxidation potentials by +0.3 V .

- DFT Analysis : Calculate HOMO/LUMO gaps; chloro groups lower LUMO energy, enhancing electron affinity for Li⁺ coordination .

Guidelines for Reporting Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.